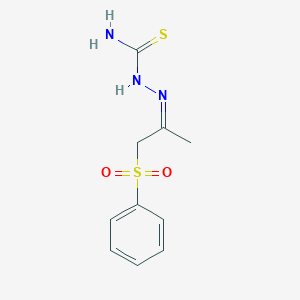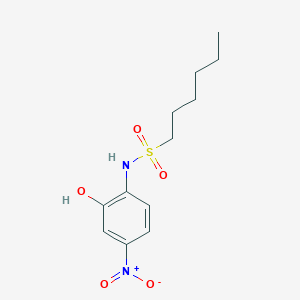![molecular formula C20H16BrN5O4S2 B3834097 3-[(3-{[(4-bromophenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzenesulfonamide](/img/structure/B3834097.png)
3-[(3-{[(4-bromophenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzenesulfonamide
Vue d'ensemble
Description
3-[(3-{[(4-bromophenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is also known as BQS and has a molecular formula of C26H19BrN6O4S2.
Mécanisme D'action
Target of Action
The primary target of 3-[(3-{[(4-bromophenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzenesulfonamide is the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . The polyQ sequence is a critical component of the huntingtin protein, and its aggregation is associated with neurotoxicity .
Mode of Action
The compound acts as an inhibitor of aggregation of the polyQ sequence . By binding to the polyQ sequence, it prevents the formation of aggregates, thereby reducing the neurotoxic effects associated with Huntington’s Disease .
Biochemical Pathways
It is known that the compound’s action on the polyq sequence can influence thepathways related to protein aggregation and neurodegeneration . The inhibition of polyQ aggregation can potentially disrupt the progression of Huntington’s Disease and other polyQ diseases .
Pharmacokinetics
The compound is known to be soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The primary result of the compound’s action is the inhibition of polyQ aggregation . This leads to a reduction in neurotoxicity, which is a significant factor in the progression of Huntington’s Disease and other polyQ diseases . In a study, the compound was shown to inhibit aggregation in HD PC12 cells with an IC50 of 50nM . When administered in food, it suppressed neurodegeneration in vivo in the Drosophila HD model .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BQS in lab experiments is its ability to selectively target cancer cells and inhibit their growth. It also has low toxicity, making it a safe candidate for in vivo experiments. However, one of the limitations of using BQS is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of BQS. One area of research is to further investigate its potential use as a therapeutic agent in cancer treatment. Another area of research is to explore its potential use in the treatment of inflammatory disorders and infectious diseases. Additionally, further studies are needed to understand the mechanism of action of BQS and its interactions with other molecules in the body.
Applications De Recherche Scientifique
BQS has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammatory disorders, and infectious diseases. In cancer treatment, BQS has shown promising results in inhibiting the growth of cancer cells and inducing cell death. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis. In addition, BQS has been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Analyse Biochimique
Biochemical Properties
3-[(3-{[(4-bromophenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The inhibition of AchE can lead to alterations in nerve impulse transmission, affecting both vertebrates and invertebrates. Additionally, this compound may interact with other biomolecules involved in oxidative stress pathways, potentially modulating the levels of reactive oxygen species (ROS) and influencing cellular oxidative damage .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of acetylcholinesterase by this compound can lead to changes in cholinergic signaling, affecting neuronal communication and behavior . Furthermore, the compound’s interaction with oxidative stress pathways may impact the expression of genes involved in antioxidant defense mechanisms, thereby influencing cellular responses to oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit acetylcholinesterase is attributed to its binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This inhibition disrupts normal cholinergic signaling, leading to various physiological effects. Additionally, the compound’s interaction with oxidative stress pathways involves binding to and modulating the activity of enzymes responsible for ROS production and detoxification . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its inhibitory effects on acetylcholinesterase and its interactions with oxidative stress pathways . Prolonged exposure to the compound may lead to its degradation, resulting in reduced efficacy and potential changes in cellular responses . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cholinergic signaling and improved antioxidant defense . At higher doses, the compound may induce toxic or adverse effects, including impaired nerve impulse transmission and increased oxidative damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels . Careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of acetylcholinesterase affects the metabolism of acetylcholine, leading to changes in cholinergic signaling . Additionally, the compound’s interaction with oxidative stress pathways influences the metabolism of ROS and related metabolites . These metabolic interactions contribute to the compound’s overall biochemical and cellular effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound’s localization and accumulation can influence its interactions with target biomolecules and its overall biochemical effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound’s interaction with acetylcholinesterase occurs at the synaptic cleft, where the enzyme is localized . Additionally, the compound’s involvement in oxidative stress pathways may require its localization to mitochondria or other organelles involved in ROS production and detoxification . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanism of action.
Propriétés
IUPAC Name |
3-[[3-[(4-bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O4S2/c21-13-8-10-15(11-9-13)32(29,30)26-20-19(24-17-6-1-2-7-18(17)25-20)23-14-4-3-5-16(12-14)31(22,27)28/h1-12H,(H,23,24)(H,25,26)(H2,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYMHPXPFITAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br)NC4=CC(=CC=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(1,1-dimethyl-3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B3834024.png)

![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3,5-di-tert-butylbenzoate](/img/structure/B3834047.png)

![9H-fluoren-9-one [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3834057.png)
![3-(3-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B3834068.png)
![methyl (4-{[(2-hydroxyphenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3834070.png)

![4-(4-nitro-1-naphthyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3834080.png)
![4,10-di-1H-tetrazol-5-yl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B3834084.png)
![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3834094.png)
![N-[4-({[3-(butylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3834101.png)
![1-benzyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B3834114.png)
